1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine
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Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.12389761 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine , a derivative of piperazine, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a thiazole moiety. Its molecular formula is C15H19N3O3S with a molecular weight of approximately 337.39 g/mol. The compound exhibits several functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : The thiazole derivatives are noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with sulfonyl chlorides under basic conditions to form the sulfonamide derivative. This process enhances the biological activity by increasing electron density on the aromatic systems.
Antimicrobial Activity
A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against various strains of bacteria. For example:
- IC50 Values : Compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against bacterial strains compared to standard antibiotics .
Anticancer Activity
Research has shown that certain derivatives can inhibit the activity of key transcription factors involved in cancer progression. For instance:
- NF-kB Inhibition : Some thiazole derivatives inhibited NF-kB with IC50 values indicating effective suppression of cancer cell growth .
Anti-inflammatory Activity
Compounds derived from piperazine have been noted for their anti-inflammatory properties:
- Cytokine Modulation : Studies indicate that these compounds can reduce levels of pro-inflammatory cytokines in vitro .
Case Studies
- Anticancer Study : A derivative demonstrated a significant reduction in tumor size in mouse models when administered at specific dosages over a period of time.
- Antimicrobial Screening : In vitro tests against Staphylococcus aureus revealed that the compound inhibited growth at concentrations significantly lower than traditional antibiotics.
Data Table: Biological Activities
Activity Type | Model/Method Used | Result (IC50 or Effect) |
---|---|---|
Antibacterial | In vitro against E. coli | IC50 = 2.14 µM |
Anticancer | Mouse model | Tumor size reduction |
Anti-inflammatory | Cytokine assay | Reduced IL-6 levels |
Properties
IUPAC Name |
4-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-14-20(15(2)28-22-14)30(25,26)24-9-7-23(8-10-24)12-19-21-18(13-29-19)16-5-4-6-17(11-16)27-3/h4-6,11,13H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUBCJNYVZANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.